molecular formula C25H21N3O2 B2996819 4-phenoxy-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide CAS No. 1209829-46-8

4-phenoxy-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide

Número de catálogo: B2996819
Número CAS: 1209829-46-8
Peso molecular: 395.462
Clave InChI: OEDDUZQJOCPEIY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Phenoxy-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide is a synthetic pyrazole derivative offered for research purposes. This compound is part of a class of chemicals that have demonstrated significant potential in biochemical and pharmacological research, particularly in the study of oxidative stress and cellular proliferation . Pyrazole analogs have been shown to exhibit a remarkable antioxidative activity, which includes the strong inhibition of superoxide anion production, reduction of lipid peroxidation, and suppression of NADPH oxidase activity in stimulated human platelets . Furthermore, related pyrazole compounds have displayed interesting anticancer activity in screenings against various solid tumor and leukemia cell lines, suggesting their value as tools for investigating novel oncological pathways . The molecular structure, which incorporates a cyclopentapyrazole core linked to a benzamide group, is designed for exploring multifactorial disease mechanisms. This product is intended for use in laboratory research only and is not for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

4-phenoxy-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2/c29-25(18-14-16-21(17-15-18)30-20-10-5-2-6-11-20)26-24-22-12-7-13-23(22)27-28(24)19-8-3-1-4-9-19/h1-6,8-11,14-17H,7,12-13H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEDDUZQJOCPEIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenoxy-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and environmentally benign solvents and reagents.

Mecanismo De Acción

The mechanism of action of 4-phenoxy-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparación Con Compuestos Similares

Substituent Variations on the Benzamide Group

Structural analogs with varying N-alkyl substituents (Table 1) demonstrate how substituent bulk and polarity influence physicochemical properties:

Compound N-Substituent Purity (%) Melting Point (°C) Key Features
10b Ethyl 62 150–152 Lower purity, moderate melting
10c Isopropyl 87 176–178 Higher purity, elevated melting
10d-1 tert-Butyl 95 119–120 Highest purity, lower melting
Target Compound Phenoxy N/A N/A Aromatic bulk, potential π-π interactions

Key Observations :

  • Bulky tert-butyl groups (10d-1) enhance purity (95%) but reduce melting points, likely due to disrupted crystal packing .
Core Heterocyclic Modifications
  • Pyrazole vs. Cyclopenta[c]pyrazole : The cyclopenta[c]pyrazole core in the target compound adds a fused cyclopentane ring, increasing structural complexity and rigidity compared to simpler pyrazole derivatives (e.g., 4d and 5d in ). This rigidity could enhance target selectivity in drug design .
  • Amine vs. Benzamide : The hydrochloride salt of 1-(4-fluorophenyl)-cyclopenta[c]pyrazol-3-amine () highlights the pharmacological relevance of the core structure. Replacing the amine with a benzamide group (as in the target compound) may reduce basicity and alter solubility profiles .
Pharmacological Potential
  • Antitumor Activity : Pyrazole-benzamide hybrids (e.g., 4d and 5d) exhibit tumor cell growth inhibition (30–31% yields in synthesis), suggesting the target compound’s benzamide group could similarly contribute to bioactivity .
  • Drug Development: The cyclopenta[c]pyrazole scaffold is emphasized in as a versatile building block for targeted therapies. The phenoxy substitution in the target compound may offer novel binding modes compared to fluorophenyl or methoxy analogs .
Physicochemical and Structural Insights
  • Hydrogen Bonding : The benzamide’s carbonyl group can act as a hydrogen bond acceptor, a feature critical in molecular recognition (cf. ). This contrasts with ’s amine hydrochloride, which participates in ionic interactions .
  • Synthetic Challenges: The target compound’s phenoxy group may necessitate optimized reaction conditions (e.g., Cs$2$CO$3$/DMF, as in ) to avoid steric hindrance during synthesis .

Actividad Biológica

4-Phenoxy-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C20H19N3O\text{C}_{20}\text{H}_{19}\text{N}_3\text{O}

Antiparasitic Activity

A study evaluated a series of derivatives related to 4-phenoxy-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide against various parasites. The findings indicated that certain derivatives exhibited significant activity against Trypanosoma species and Leishmania donovani . Specifically:

CompoundActivity Against T. b. rhodesiense (IC50 µM)Activity Against L. donovani (IC50 µM)
101.02.3
171.15.2
14Not tested3.7

These results suggest that the compound and its derivatives have selective antiparasitic properties, particularly against blood-stage infections and certain Leishmania strains .

Antitumor Activity

In another investigation, the compound was tested for its cytotoxic effects on various cancer cell lines. The results showed that it inhibited the growth of gastric cancer cells significantly while exhibiting lesser effects on normal gastric epithelial cells (GES-1). The mechanism involved apoptosis induction through modulation of key signaling pathways .

The biological activities of 4-phenoxy-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide are attributed to several mechanisms:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes crucial for parasite survival and proliferation.
  • Induction of Apoptosis : In cancer cells, it activates apoptotic pathways leading to cell death.
  • Selective Toxicity : The differential effects on cancer versus normal cells suggest a targeted action mechanism that could minimize side effects in therapeutic applications.

Case Studies

Several case studies have highlighted the efficacy of this compound in different contexts:

  • Study on Trypanosomiasis : A detailed examination revealed that compounds similar to 4-phenoxy-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide showed promising results in treating Trypanosomiasis with IC50 values indicating moderate to high potency .
  • Gastric Cancer Research : Research indicated that treatment with this compound resulted in significant tumor growth inhibition in vitro and in vivo models, showcasing its potential as an anticancer agent .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-phenoxy-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide?

  • Methodological Answer : The compound can be synthesized via condensation reactions. For example, dissolve the cyclopenta[c]pyrazole derivative (0.001 mol) in absolute ethanol, add glacial acetic acid as a catalyst, and react with substituted benzaldehyde under reflux for 4–6 hours. Post-reaction, evaporate the solvent under reduced pressure and purify the crude product via recrystallization or column chromatography. This approach aligns with protocols for analogous benzamide derivatives .
  • Characterization : Confirm purity and structure using FT-IR (amide C=O stretch ~1680 cm⁻¹), ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.3 ppm), and mass spectrometry. For isomers, employ 2D NMR (COSY, HSQC, HMBC) to resolve ambiguities .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

  • Key Techniques :
  • X-ray crystallography : Use SHELXL for refinement, particularly for resolving cyclopenta-pyrazole ring puckering and phenyl group orientations. High-resolution data (≤1.0 Å) minimizes thermal motion artifacts .
  • NMR : Assign peaks using DEPT-135 and HSQC for carbons bonded to protons. For stereochemical ambiguities, compare experimental data with density functional theory (DFT)-calculated shifts .

Q. What safety protocols are essential for handling this compound?

  • Safety Measures :
  • Wear nitrile gloves, lab coats, and safety goggles (P280).
  • Avoid inhalation (P261) and use fume hoods (P271).
  • Store in airtight containers (P233) at 2–8°C (P235) to prevent degradation.
  • Dispose of waste via incineration (P501) .

Advanced Research Questions

Q. How can computational tools like Multiwfn enhance understanding of electronic properties?

  • Wavefunction Analysis :
  • Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites.
  • Use electron localization function (ELF) to visualize bonding patterns in the cyclopenta-pyrazole core.
  • Compare HOMO-LUMO gaps with experimental UV-Vis data to validate computational models .

Q. How to resolve contradictions in NMR or crystallographic data?

  • Data Reconciliation :
  • For overlapping NMR signals, apply selective excitation pulses or use ¹H-¹³C HMBC to correlate through-bond couplings.
  • In crystallography, if residual electron density suggests disorder, refine the structure with PART instructions in SHELXL or apply twin refinement (TWIN/BASF commands) for twinned crystals .

Q. What strategies optimize biological activity assessment for this compound?

  • Experimental Design :
  • Enzyme assays : Test inhibition of bacterial acetyltransferase (e.g., AcpS-Pptase) using kinetic assays (IC₅₀ determination).
  • Cellular studies : Use MIC assays against Gram-positive/negative strains, noting the trifluoromethyl group’s role in enhancing lipophilicity and membrane permeability .

Q. How to analyze hydrogen-bonding networks in crystal structures?

  • Graph Set Analysis :
  • Use ORTEP-3 to generate thermal ellipsoid plots and identify donor-acceptor pairs.
  • Classify motifs (e.g., R₂²(8) rings) using Etter’s rules. For example, N-H···O=C interactions in benzamide moieties often form chains (C(4) motifs) .

Q. What are best practices for refining low-quality diffraction data?

  • Refinement Protocols :
  • Apply anisotropic displacement parameters for non-H atoms.
  • Use SHELXL’s restraints (e.g., SIMU, DELU) to stabilize disordered regions.
  • Validate with R₁ (≤5%) and wR₂ (≤10%) metrics .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.